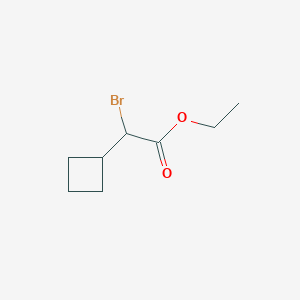

Ethyl 2-bromo-2-cyclobutylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

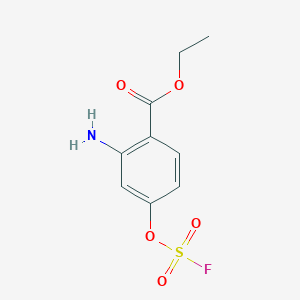

Ethyl 2-bromo-2-cyclobutylacetate is a chemical compound with the CAS Number: 21816-22-8 . It has a molecular weight of 221.09 and its IUPAC name is this compound . It is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of this compound is C8H13BrO2 . The InChI Code is 1S/C8H13BrO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

This compound is stored in an inert atmosphere at room temperature . Its physical form can be solid, semi-solid, liquid, or lump .Scientific Research Applications

Synthesis in Medicinal Chemistry

Ethyl 2-bromo-2-cyclobutylacetate is employed in the synthesis of various medicinal compounds. For instance, it is used in the production of novel 6-benzyluracil analogues demonstrating potent anti-HIV-1 activity. These analogues are synthesized through a process involving condensation with thiourea and subsequent treatment with chloroacetic acid, leading to powerful HIV-1 inhibitors (Danel et al., 1996).

Applications in Organic Chemistry

In organic chemistry, this compound serves as a critical reactant in various synthesis processes. It's used in the preparation of ethyl 4-bromo-2,3-dioxobutyrate 2-arylhydrazones, which are further processed to synthesize various compounds, including 1-aryl-4-hydroxypyrazole-3-carboxylates (Garg & Singh, 1970).

Enzyme Inhibition Research

In the field of enzyme inhibition, derivatives of this compound have been found effective. For instance, bromophenol derivatives with cyclopropyl moiety have shown significant inhibition against enzymes like carbonic anhydrase and acetylcholinesterase, important in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Peptide Synthesis

It also finds use in the peptide synthesis domain. For example, 2-Bromo-1-ethyl pyridinium tetrafluoroborate, a derivative, has been utilized in the synthesis of peptides containing N-methyl amino acid residues, showing high reactivity and low racemization (Li-peng & Xu Cheng, 2000).

Synthesis of Heterocycles

This compound is involved in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles, demonstrating its versatility in producing complex organic structures (Allin et al., 2005).

Structural Analysis and Synthesis

Its structure has been determined by X-ray crystallography, aiding in understanding its chemical behavior and potential in synthetic applications (Kirillov et al., 2015).

Safety and Hazards

Ethyl 2-bromo-2-cyclobutylacetate is classified as dangerous with the signal word "Danger" . Hazard statements include H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Ethyl 2-bromo-2-cyclobutylacetate are not mentioned in the sources, it’s clear that this compound is used for research and development purposes . As such, it may have potential applications in various fields of study, including organic chemistry and materials science.

properties

IUPAC Name |

ethyl 2-bromo-2-cyclobutylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c1-2-11-8(10)7(9)6-4-3-5-6/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYURMPYVEWURHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2973359.png)

![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)

![1-[4-(6,7-Dichloro-1-methyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2973367.png)

![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone](/img/structure/B2973373.png)

![5-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2973375.png)